3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
“3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid” is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” typically involves multi-step organic reactions. The key steps may include:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the benzothiophene moiety: This step may involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Hydrazine coupling: The hydrazine group can be introduced through nucleophilic substitution reactions.
Final functionalization: The carboxylic acid group is typically introduced through oxidation reactions or carboxylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Industry
Material science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene moieties.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures.
Uniqueness
The unique combination of the bicyclo[2.2.1]heptane core and the benzothiophene moiety, along with the hydrazine and carboxylic acid functional groups, distinguishes this compound from others. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
3-[[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-9-2-5-12-13(8-26-14(12)6-9)17(22)20-21-18(23)15-10-3-4-11(7-10)16(15)19(24)25/h8-11,15-16H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZCIXHYHVKNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)C3C4CCC(C4)C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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